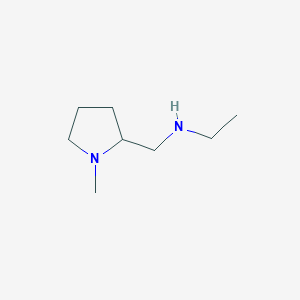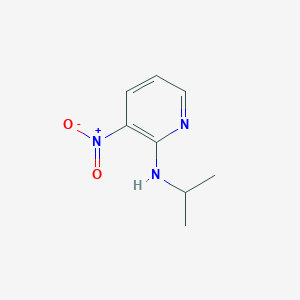
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves stereoselective processes and the formation of key intermediates. For instance, the preparation of a key intermediate for premafloxacin involves an asymmetric Michael addition and a stereoselective alkylation . Similarly, stereospecific substitutions of optically pure methanesulfonates with various amines, including primary amines and secondary cyclic amines, have been described, leading to the formation of N-substituted ethylamines with inversion of configuration . These methods could potentially be adapted for the synthesis of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of amines is crucial in determining their reactivity and physical properties. X-ray crystallography has been used to establish the solid-state structures of certain palladium complexes involving pyridinylmethylene amines . The molecular structure of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine would likely exhibit similar features, such as the potential for hydrogen bonding and the spatial arrangement of the pyrrolidine ring relative to the ethylamine moiety.
Chemical Reactions Analysis
The reactivity of amines is influenced by their molecular structure. For example, the coupling of pyrroles with amines has been shown to proceed through the elimination of ethanethiol, leading to the formation of aminoethenylpyrroles and iminopyrrolizines . The reactivity of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine in similar reactions would depend on the steric and electronic properties of the pyrrolidine and ethylamine groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of amines, such as solubility, boiling point, and stability, are influenced by their molecular structure. For instance, the presence of a pyridine ring in tertiary amines can affect their chirooptical properties, as seen in the circular dichroism measurements of pyridine-containing amines . The mass spectra of pyrrol-2-amines have been studied to understand their fragmentation patterns under electron impact and chemical ionization . These analyses provide insights into the stability and behavior of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine under various conditions.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate in Drug Development
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine has been explored as a key intermediate in the synthesis of various compounds. One notable application is in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens. The synthesis involves an efficient, stereoselective process, highlighting the compound's role in producing stereochemically complex molecules (Fleck et al., 2003).
Chemical Reactions and Mechanisms
This compound has been studied in various chemical reactions, including its role in the aminolysis of O-ethyl S-aryl dithiocarbonates. This research contributes to understanding the kinetics and mechanisms of reactions involving pyrrolidine derivatives, providing insights into reaction orders and intermediate formation (Castro et al., 1993).
Catalysis and Organic Synthesis
In the field of organic synthesis, ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine-related compounds have been used in catalyst-free domino reactions. These reactions are significant for synthesizing complex organic molecules, demonstrating the versatility and efficiency of such compounds in facilitating organic transformations (Zhao et al., 2020).
Novel Compound Synthesis
Research has also explored the synthesis of novel compounds using ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine derivatives. This includes the development of highly functionalized tetrahydropyridines, demonstrating the compound's utility in creating diverse and complex chemical structures (Zhu et al., 2003).
Drug Impurity Analysis
The compound has been identified in the analysis of drug impurities, specifically in the determination of piracetam and its impurities. This highlights its relevance in pharmaceutical quality control and the importance of accurately identifying and quantifying such compounds (Arayne et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-methylpyrrolidin-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-7-8-5-4-6-10(8)2/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIPLQWTEHRACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605196 |
Source


|
| Record name | N-[(1-Methylpyrrolidin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine | |
CAS RN |
68339-47-9 |
Source


|
| Record name | N-Ethyl-1-methyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68339-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1-Methylpyrrolidin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)





![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)


![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)